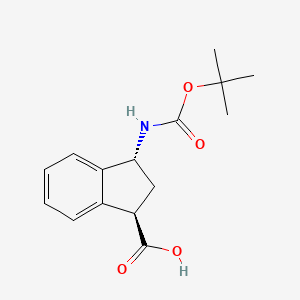

(1R,3R)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJSDKYXKFGPBO-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](C2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Keto-Indene Intermediates

A keto group at the 3-position undergoes reductive amination using NH₃ and NaBH₄:

Procedure :

Halogen Displacement in Chloro-Indene Derivatives

Chloro-substituted intermediates (e.g., 6-chloro-1H-indene-1-carboxylic acid) undergo SN2 amination:

Procedure :

-

Substrate : 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

-

Reagents : NaN₃ (3.0 equiv), DMF, 80°C, 24 hours

-

Reduction : H₂/Pd-C, MeOH, 25°C, 6 hours

-

Outcome : 3-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid (Yield: 62%).

Stereochemical Control and Boc Protection

Enantioselective Synthesis of (1R,3R)-Isomer

Chiral resolution is achieved via dynamic kinetic resolution using a Rhodium-(R)-BINAP catalyst during hydrogenation of a prochiral enamine intermediate.

Conditions :

Boc Protection of the Amine

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O):

Procedure :

-

Substrate : (1R,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

-

Reagents : Boc₂O (1.5 equiv), DMAP (0.1 equiv), THF/H₂O (3:1)

-

Conditions : 25°C, 6 hours

-

Outcome : (1R,3R)-3-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (Yield: 85%).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Stereocontrol Strategy |

|---|---|---|---|---|

| Reductive Amination | 3-Oxo-indene carboxylic acid | NaBH₄/NH₃ | 54 | Chiral resolution required |

| Halogen Displacement | 6-Chloro-indene carboxylic acid | NaN₃/H₂-Pd-C | 62 | Racemic, requires resolution |

| Catalytic Hydrogenation | Prochiral enamine | Rh-(R)-BINAP/H₂ | 92 (ee) | Asymmetric catalysis |

Critical Challenges and Optimization Strategies

-

Stereochemical Purity : Asymmetric hydrogenation outperforms resolution methods in enantiomeric excess (92% vs. 50–60% for resolutions).

-

Boc Stability : Acidic conditions during indene hydrolysis necessitate delayed Boc protection to prevent cleavage.

-

Byproduct Formation : Bindone derivatives are suppressed by avoiding prolonged exposure to sodium acetate in ethanol .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities:

- Anticancer Properties : Indene derivatives have been studied for their potential anticancer effects. For instance, certain indole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in prostate cancer models .

- Antimicrobial Activity : Some studies suggest that indene-based compounds can exhibit antimicrobial properties against specific bacterial strains. This opens avenues for developing new antibiotics or antimicrobial agents .

Applications in Medicinal Chemistry

The presence of the Boc group in (1R,3R)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid enhances its utility in medicinal chemistry:

- Drug Development : The compound can serve as a building block for synthesizing more complex pharmaceuticals. Its ability to undergo further transformations makes it valuable in drug design .

- Targeted Delivery Systems : The compound's structural features may allow it to be incorporated into drug delivery systems that target specific tissues or cells, improving therapeutic efficacy while minimizing side effects .

Synthesis and Characterization

A detailed study on the synthesis of related indene derivatives highlighted the importance of optimizing reaction conditions to enhance yield and purity. Techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure of synthesized compounds .

Biological Evaluation

In vitro studies on similar compounds demonstrated their effectiveness against various cancer cell lines. For example, derivatives showed IC50 values in the micromolar range, indicating significant cytotoxicity .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of (1R,3R)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Modified Substituents

Methyl (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate ()

- Key Differences :

- Ester vs. Carboxylic Acid : The methyl ester at position 5 replaces the carboxylic acid, altering solubility and reactivity.

- N-Methylation : The Boc-protected amine includes a methyl group, which sterically hinders nucleophilic reactions.

- Synthetic Relevance : Used as a precursor in synthesizing DDR1 inhibitors, highlighting the role of indene derivatives in kinase-targeted therapies .

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate ()

- Biological Implications: Such structures are common in kinase inhibitors or GPCR ligands due to their planar aromatic systems .

N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641) ()

- Key Differences :

- Sulfonamide vs. Carboxylic Acid : The sulfonamide group enhances hydrogen-bonding capacity and metabolic stability.

- Therapeutic Profile : Demonstrated dose-dependent methemoglobinemia in clinical trials but lacked antitumor efficacy, underscoring the impact of functional groups on toxicity and activity .

Functional Group Analogs

Methyl 2,3-dihydro-1H-indene-1-carboxylate ()

- Key Differences: Lack of Boc-Amino Group: Simplifies the structure, making it a substrate for enzymatic kinetic resolution. Application: Used in dynamic kinetic resolution (DKR) to produce chiral intermediates for peptidyl-prolyl isomerase inhibitors .

2-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid ()

- Key Differences: Pyridoindole Core: Replaces the indene scaffold with a fused pyridine-indole system, altering electronic properties. Therapeutic Potential: Similar Boc-carboxylic acid motifs are found in protease inhibitors or CNS-targeting drugs .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Synthetic Utility: The Boc group in this compound facilitates selective deprotection for further functionalization, as seen in analogous compounds .

- Toxicity Considerations : LY186641’s sulfonamide group correlated with methemoglobinemia, suggesting that electron-withdrawing substituents on the indene scaffold may influence off-target effects .

- Chiral Resolution : Enzymatic DKR of methyl indene-carboxylate derivatives highlights the importance of stereochemistry in generating bioactive molecules .

Biological Activity

(1R,3R)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid, often referred to as a Boc-protected amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features which enable various interactions at the molecular level.

- Molecular Formula : CHNO

- Molecular Weight : 229.27 g/mol

- CAS Number : 489446-85-7

- IUPAC Name : this compound

The biological activity of this compound primarily involves its role as a building block in peptide synthesis and as an intermediate in the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that stabilizes the amino group during chemical reactions, facilitating selective transformations.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Case Study : A derivative of this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of Boc-protected amino acids:

- Findings : In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible therapeutic application in inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- Example : It was found to act as a reversible inhibitor of serine proteases, which are crucial in various biological processes including digestion and immune response.

Data Table of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves:

- Protection of Amino Group : Using di-tert-butyl dicarbonate (BocO).

- Formation of Indene Ring : Through cyclization reactions under acidic or basic conditions.

- Carboxylation : To introduce the carboxylic acid functionality.

This compound serves as a versatile intermediate for synthesizing more complex molecules in drug discovery processes.

Q & A

Q. How is the compound’s bioactivity assessed in target validation studies?

- Methodological Answer :

- Enzyme Inhibition : Screen against proteases (e.g., caspase-3) using fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Cellular Uptake : Label with FITC and quantify via flow cytometry in target cell lines .

- In Vivo Models : Administer intraperitoneally (5–20 mg/kg) in rodent models to assess pharmacokinetics (t½, Cmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.